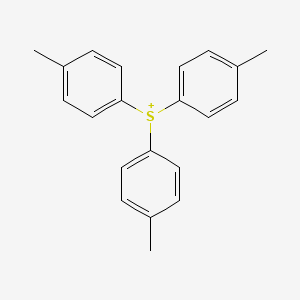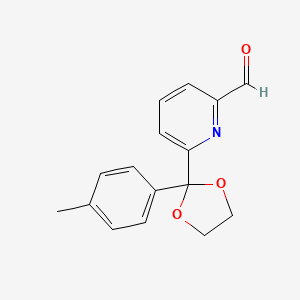
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a carbaldehyde group and a dioxolane ring attached to a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde typically involves the formation of the dioxolane ring followed by its attachment to the pyridine ring. One common method involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with 2-pyridinecarboxaldehyde under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carboxylic acid: An oxidized derivative with different chemical properties.
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-methanol:
2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine: A compound lacking the aldehyde group, which may exhibit different reactivity and applications.
Uniqueness
6-(2-(p-Tolyl)-1,3-dioxolan-2-yl)pyridine-2-carbaldehyde is unique due to the presence of both the dioxolane ring and the aldehyde group, which confer specific reactivity and potential for diverse applications in research and industry.
特性
CAS番号 |
87848-97-3 |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC名 |
6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C16H15NO3/c1-12-5-7-13(8-6-12)16(19-9-10-20-16)15-4-2-3-14(11-18)17-15/h2-8,11H,9-10H2,1H3 |
InChIキー |
NZHAUOLVIWXXBC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(OCCO2)C3=CC=CC(=N3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


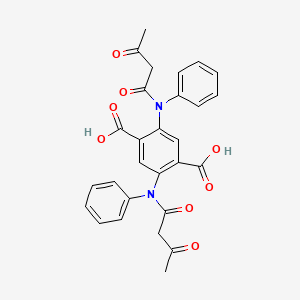
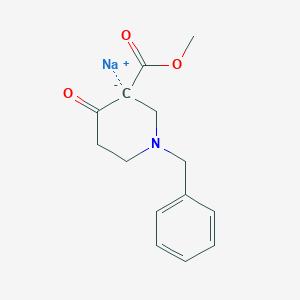

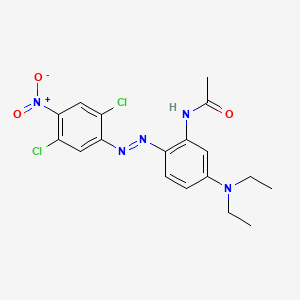




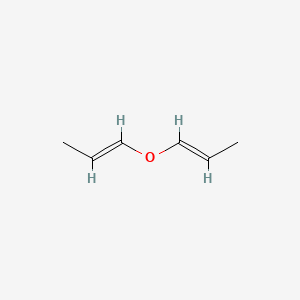


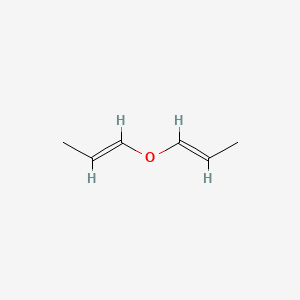
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
